An In-depth Technical Guide to (R)-5-Amino-4-methyl-1-pentanol: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide to (R)-5-Amino-4-methyl-1-pentanol: A Chiral Building Block for Drug Discovery
This guide provides a comprehensive technical overview of (R)-5-Amino-4-methyl-1-pentanol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in the field of drug development. With its distinct stereochemistry and bifunctional nature, this molecule serves as a valuable synthon for the construction of complex, biologically active molecules. This document will delve into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, applications, and safety considerations, offering a holistic understanding for its effective utilization in research and development.
Molecular Structure and Chemical Identity
(R)-5-Amino-4-methyl-1-pentanol is a chiral primary amino alcohol. The stereogenic center at the C4 position, bearing a methyl group in the (R) configuration, is a key structural feature that imparts its utility in asymmetric synthesis. The molecule also possesses a primary hydroxyl group at one end and a primary amino group at the other, providing two reactive sites for chemical modification.
Systematic Name: (4R)-5-amino-4-methyl-pentan-1-ol[1] Synonyms: (R)-5-Amino-4-methylpentan-1-ol
The fundamental structural and identifying information for this compound is summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 208242-15-3 | [2] |
| Molecular Formula | C₆H₁₅NO | [1][2] |
| Molecular Weight | 117.19 g/mol | [2] |
| SMILES | CCCCO | [2] |
| InChI Key | Not available |
Its hydrochloride salt is also commercially available, with the following identifiers:
| Identifier | Value | Source |
| CAS Number | 2734714-91-9 | [3] |
| Molecular Formula | C₆H₁₆ClNO | [3] |
| Molecular Weight | 153.65 g/mol | [3] |
Physicochemical Properties
Precise experimental data for the physicochemical properties of (R)-5-Amino-4-methyl-1-pentanol are not extensively reported in publicly available literature. However, data for the closely related achiral compound, 5-amino-1-pentanol, and the structural analog, 4-methyl-1-pentanol, can provide valuable estimations.
| Property | 5-Amino-1-pentanol | 4-Methyl-1-pentanol | (R)-5-Amino-4-methyl-1-pentanol (Estimated) | Source |
| Melting Point | 33-35 °C | Undetermined | Likely a low-melting solid or liquid at room temperature | [4] |
| Boiling Point | 120-122 °C at 16 mmHg | Not available | Expected to be similar to 5-amino-1-pentanol | [5] |
| Density | 0.949 g/mL at 25 °C | 0.821 g/cm³ at 20 °C | Expected to be in the range of 0.8-0.95 g/mL | [4] |
| Solubility | Miscible with water | Not miscible or difficult to mix with water | Expected to have good solubility in water and polar organic solvents | [4] |
| Flash Point | 65 °C | 51 °C | Likely in a similar range | [4][6] |
The presence of both a hydroxyl and an amino group suggests that (R)-5-Amino-4-methyl-1-pentanol is a hygroscopic compound with good solubility in polar solvents such as water, methanol, and ethanol. Its chirality will also result in optical activity, a key parameter for its characterization.
Synthesis of (R)-5-Amino-4-methyl-1-pentanol: A Chiral Pool Approach
The synthesis of enantiomerically pure compounds like (R)-5-Amino-4-methyl-1-pentanol is a critical aspect of modern organic chemistry, particularly for pharmaceutical applications. One of the most effective strategies for obtaining such molecules is through the "chiral pool," which utilizes readily available, enantiopure natural products as starting materials. For the synthesis of (R)-5-Amino-4-methyl-1-pentanol, a plausible and efficient route starts from the naturally occurring amino acid, L-valine, which possesses the desired (S)-stereochemistry at the alpha-carbon. This stereocenter can be strategically manipulated to yield the target (R)-configuration.
The overall synthetic workflow can be conceptualized as follows:
Figure 1: Proposed synthetic workflow from L-valine.
Experimental Protocol: Synthesis from L-Valine (Illustrative)
The following is a generalized, multi-step protocol illustrating the synthetic strategy. Note that specific reagents, conditions, and purification methods would require optimization and are based on standard organic chemistry transformations.
Step 1: Reduction of L-Valine to L-Valinol
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of L-Valine: Slowly add a solution of L-valine in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting aluminum salts and wash thoroughly with THF.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude L-valinol. The product can be further purified by vacuum distillation.
Step 2: N-Protection of L-Valinol
-
Reaction Setup: Dissolve the crude L-valinol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Addition of Protecting Group: Add a base (e.g., triethylamine or sodium bicarbonate) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-Boc-L-valinol by column chromatography on silica gel.
Subsequent Steps: The N-protected L-valinol would then undergo a series of standard organic transformations, including oxidation of the primary alcohol to an aldehyde, a one-carbon homologation (e.g., via a Wittig reaction), reduction of the newly formed double bond, and finally, deprotection of the amino group to yield the target (R)-5-Amino-4-methyl-1-pentanol. The stereochemistry at the C4 position is retained from the starting L-valine.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of (R)-5-Amino-4-methyl-1-pentanol. While a complete set of publicly available spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Key expected signals include:
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A doublet for the methyl protons at the chiral center.
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Multiplets for the methylene protons of the pentanol backbone.
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A multiplet for the methine proton at the chiral center.
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A triplet for the methylene protons adjacent to the hydroxyl group.
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A broad singlet for the amine and hydroxyl protons, which are exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the local electronic environment of each carbon atom. For instance, the carbon bearing the hydroxyl group will be shifted downfield compared to the other methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-5-Amino-4-methyl-1-pentanol is expected to exhibit the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the primary amine.
-
C-H stretch: Sharp bands just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
N-H bend: A band around 1600 cm⁻¹.
-
C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-5-Amino-4-methyl-1-pentanol, the electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 117. Common fragmentation patterns for amino alcohols include the loss of water (M-18), and alpha-cleavage adjacent to the nitrogen or oxygen atoms.
Applications in Drug Development
Chiral amino alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals. Their bifunctional nature allows for the introduction of diverse substituents and the construction of complex molecular architectures. The specific (R)-configuration of the methyl group in (R)-5-Amino-4-methyl-1-pentanol makes it a valuable synthon for the enantioselective synthesis of active pharmaceutical ingredients (APIs).
While specific examples of marketed drugs containing the (R)-5-Amino-4-methyl-1-pentanol moiety are not readily found in the public domain, its structural motifs are present in various classes of therapeutic agents, including:
-
Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain chiral amino alcohol substructures.
-
Anticancer drugs: The side chains of some taxane-based chemotherapy agents incorporate chiral amino alcohols.
-
Cardiovascular drugs: Beta-blockers are a well-known class of drugs that often feature a chiral amino alcohol core.
The primary utility of (R)-5-Amino-4-methyl-1-pentanol lies in its ability to introduce a specific stereocenter into a target molecule, which is often critical for its pharmacological activity and reduced side effects.
Safety and Handling
Detailed safety information for (R)-5-Amino-4-methyl-1-pentanol is not widely available. However, based on the safety data for the related compounds 5-amino-1-pentanol and 4-methyl-1-pentanol, the following precautions should be taken.
Hazard Identification:
-
5-Amino-1-pentanol: Causes severe skin burns and eye damage. Harmful if swallowed.[7]
-
4-Methyl-1-pentanol: Flammable liquid and vapor. May cause respiratory irritation. May be fatal if swallowed and enters airways.[4]
Based on these related compounds, (R)-5-Amino-4-methyl-1-pentanol should be handled as a hazardous substance.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
A detailed, substance-specific Safety Data Sheet (SDS) should always be consulted before handling this chemical.
Conclusion
(R)-5-Amino-4-methyl-1-pentanol is a valuable chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and bifunctional nature provide a versatile platform for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, characterization, applications, and safety considerations to aid researchers in its effective utilization. Further research into the specific applications and properties of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- C.P.A. Ltd. (2018).
-
Cole-Parmer. Material Safety Data Sheet - 5-Amino-1-pentanol. [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. (R)-5-Amino-4-methyl-1-pentanol 95% | CAS: 208242-15-3 | AChemBlock [achemblock.com]
- 3. (R)-5-Amino-4-methyl-1-pentanol Hydrochloride 95% | CAS: 2734714-91-9 | AChemBlock [achemblock.com]
- 4. cpachem.com [cpachem.com]
- 5. guidechem.com [guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.de [fishersci.de]
